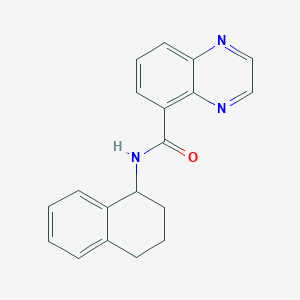
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide is a complex organic compound that features a naphthalene ring fused with a quinoxaline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with quinoxaline-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted naphthalene and quinoxaline derivatives.
Aplicaciones Científicas De Investigación
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A simpler compound with a similar naphthalene ring structure.
Naphthalene, 1,2,3,4-tetrahydro-2-methyl-: A methylated derivative of tetrahydronaphthalene.
Uniqueness
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide is unique due to the presence of both naphthalene and quinoxaline rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H17N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C19H17N3O/c23-19(15-8-4-10-17-18(15)21-12-11-20-17)22-16-9-3-6-13-5-1-2-7-14(13)16/h1-2,4-5,7-8,10-12,16H,3,6,9H2,(H,22,23) |
Clave InChI |
XTYHIFCWQUGCMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=C4C(=CC=C3)N=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


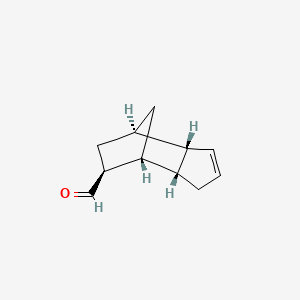
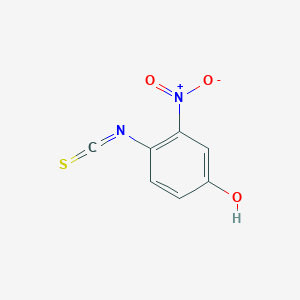

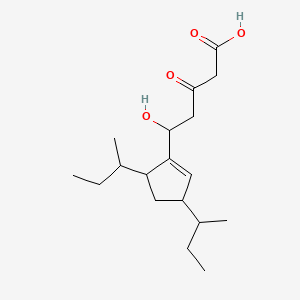
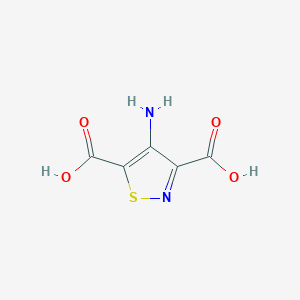
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
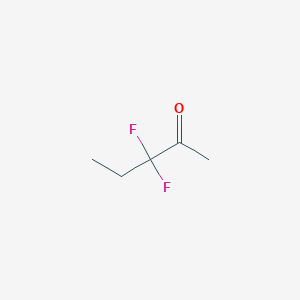
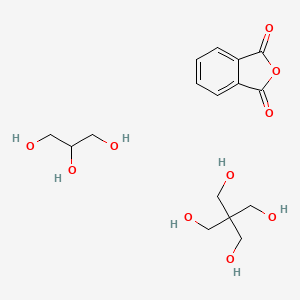
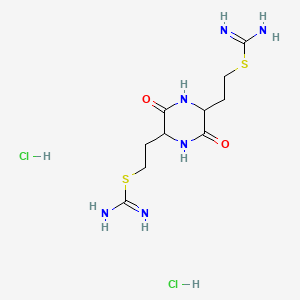
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
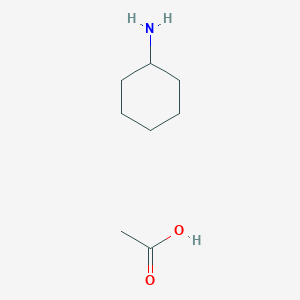
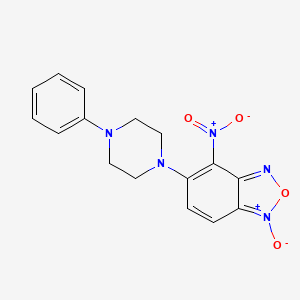
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
